Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate
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Overview
Description
Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is a chemical compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C8H15NO2, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are subjected to aminocarbonylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions often involve acidic or basic media to facilitate the reaction.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions typically involve anhydrous solvents to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.
Scientific Research Applications
Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit or activate certain enzymes, altering metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Rel-methyl (1R,3R)-3-aminocyclohexaneacetate: This compound has a similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Rel-methyl (1R,3R)-3-aminocyclopentaneacetate: This compound features a cyclopentane ring, offering different reactivity and properties.
Uniqueness
Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6H,4,9H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
VUSQBNNLIDLIBW-NTSWFWBYSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1N)C(=O)OC)C |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C |
Origin of Product |
United States |
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